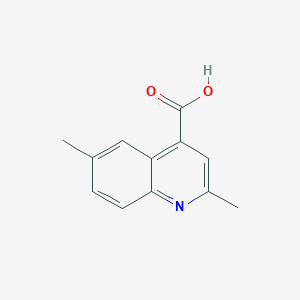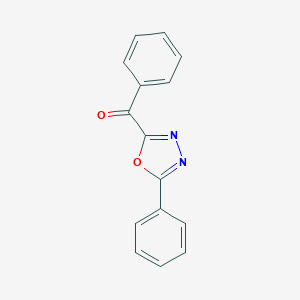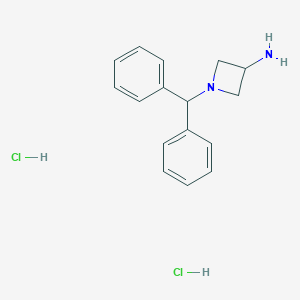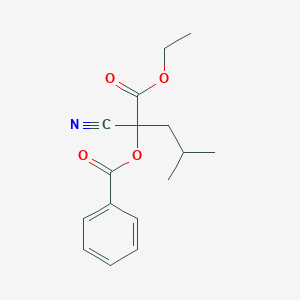
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate, also known as CEMB, is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. CEMB belongs to the class of benzoate esters and has a molecular formula of C18H21NO4. In
Wirkmechanismus
The mechanism of action of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has been found to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of downstream targets such as p70S6K and 4EBP1. This inhibition ultimately leads to the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix and are critical for cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is its ability to induce apoptosis in cancer cells selectively. This selectivity is due to the differential expression of the Akt/mTOR signaling pathway in cancer cells compared to normal cells. However, one of the limitations of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
Several future directions can be explored concerning 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate. One potential direction is to investigate the use of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the use of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate in animal models of cancer to assess its potential as a therapeutic agent. Additionally, the development of more water-soluble derivatives of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate could help overcome some of the limitations associated with its low solubility.
Conclusion
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is a promising chemical compound that has shown potential as an anticancer agent. Its ability to selectively induce apoptosis in cancer cells makes it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate have been discussed in this paper. Further research is needed to fully understand the potential of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate as a therapeutic agent.
Synthesemethoden
The synthesis of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate involves the reaction of 3-methyl-1-butanol, benzoic acid, and ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate, which can be purified using column chromatography. The yield of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is typically around 70%.
Wissenschaftliche Forschungsanwendungen
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Eigenschaften
CAS-Nummer |
19788-61-5 |
|---|---|
Produktname |
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate |
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
(2-cyano-1-ethoxy-4-methyl-1-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C16H19NO4/c1-4-20-15(19)16(11-17,10-12(2)3)21-14(18)13-8-6-5-7-9-13/h5-9,12H,4,10H2,1-3H3 |
InChI-Schlüssel |
HSJQIDUZNSELDA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(C)C)(C#N)OC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(CC(C)C)(C#N)OC(=O)C1=CC=CC=C1 |
Synonyme |
2-Cyano-2-(benzoyloxy)-4-methylvaleric acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



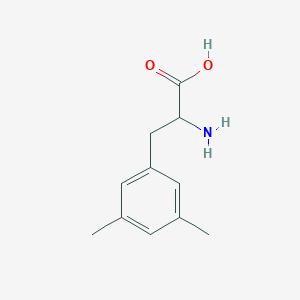
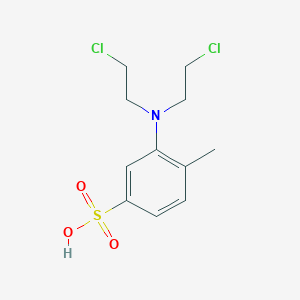
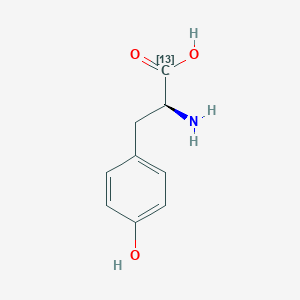
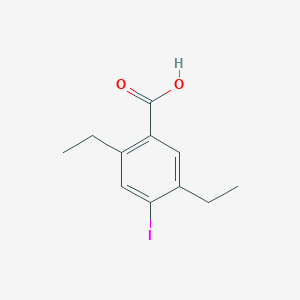
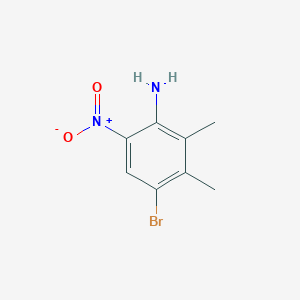
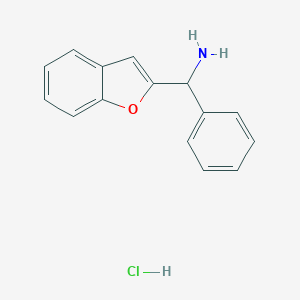
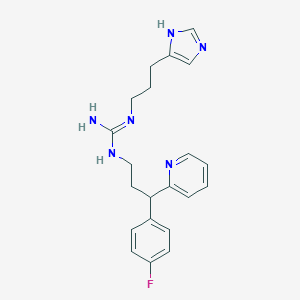
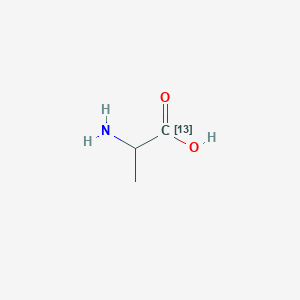
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
